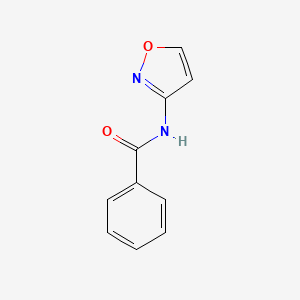

N-(1,2-oxazol-3-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(8-4-2-1-3-5-8)11-9-6-7-14-12-9/h1-7H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNOAXKVPQYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 1,2 Oxazol 3 Yl Benzamide and Its Analogues

Classical Approaches in Amide Coupling and Heterocycle Formation

Traditional synthetic routes to N-(1,2-oxazol-3-yl)benzamide rely on established, multi-step procedures that separately construct the heterocyclic and amide components. These methods, while robust, often involve harsh conditions and the isolation of numerous intermediates.

Condensation Reactions Utilizing Aminoxazoles and Carboxylic Acid Derivatives

The formation of the amide bond in this compound is classically achieved through the condensation of 3-amino-1,2-oxazole with a benzoic acid derivative. The most common approach is an N-acylation reaction, often following the principles of the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride or anhydride (B1165640) under basic conditions.

For instance, the reaction of 3-amino-1,2-oxazole with benzoyl chloride is a direct method for synthesizing the target compound. researchgate.netmedicopublication.com The reaction typically proceeds by dissolving the aminoxazole in a suitable solvent, often with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Research on related 3-aminoisoxazole (B106053) structures has shown that varying the conditions, such as using an excess of the acylating agent at room temperature, can improve the yield of the desired mono-acylated product and minimize side reactions. doi.org

These condensation reactions are fundamental in organic synthesis but can require careful control of conditions to achieve high selectivity and yield, as the basicity of the aminoxazole and the reactivity of the carboxylic acid derivative can influence the outcome.

Table 1: Selected Classical Condensation Conditions for Acylation of Aminoisoxazoles

| Amine Reactant | Acylating Agent | Catalyst/Base | Solvent | Conditions | Outcome | Reference |

| 3-Aminoisoxazole Derivative | Benzoyl Chloride | Pyridine | - | - | Forms N-benzoyl derivative | researchgate.net |

| 3-Aminoisoxazole Derivative | Acetic Anhydride | Pyridine | - | Room Temp, 24h | Diacylisoxazole formation | doi.org |

| 3-Aminoisoxazole Derivative | Acetyl Chloride (2 equiv.) | - | - | Room Temp, 1h | Improved yield of monoacetyl derivative (50-60%) | doi.org |

| Urea | Benzoyl Chloride | - | Dry Benzene (B151609) | Reflux, 15h | N-(aminocarbonyl)-benzamide | medicopublication.com |

Strategies for 1,2-Oxazole Ring Construction

The synthesis of the 1,2-oxazole ring, also known as the isoxazole (B147169) ring, is a cornerstone of this field. Two primary classical strategies dominate its construction.

The first is the reaction of a compound containing a three-carbon chain with hydroxylamine (B1172632). mdpi.com For example, β-oxoalkanonitriles can react with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This reaction proceeds through the formation of an amidoxime (B1450833) intermediate, which then undergoes cyclization to form the 3-aminoisoxazole ring structure. mdpi.com The regioselectivity of this cyclization is a key consideration, as isomeric products can sometimes be formed.

A second major pathway is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. Nitrile oxides, which are typically generated in situ from aldoximes or hydroximoyl halides, react with the triple bond of an alkyne to form the five-membered isoxazole ring directly. This method is highly versatile, allowing for a wide range of substituents to be introduced onto the oxazole (B20620) ring depending on the choice of starting materials.

Another established method involves starting with α,β-unsaturated nitriles, which can react with ketooximes to form O-alkyl oximes. These intermediates can then be transformed into 3-amino-4,5-dihydro-1,2-oxazoles, which are subsequently dehydrogenated using an oxidizing agent like γ-MnO₂ to yield the aromatic 3-amino-1,2-oxazole ring. researchgate.net

Modern and Sustainable Synthetic Protocols for this compound Derivatives

Contemporary research focuses on developing more efficient, environmentally friendly, and atom-economical methods. These include microwave-assisted synthesis, one-pot reactions, and electrochemical approaches, which often lead to higher yields, shorter reaction times, and milder conditions.

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields.

This technology has been successfully applied to the synthesis of both oxazole and benzamide (B126) structures. For example, the Erlenmeyer synthesis of azalactones (oxazolones) from hippuric acid and aldehydes can be efficiently carried out in a microwave oven. tandfonline.com Furthermore, the synthesis of benzamide derivatives via the nucleophilic ring opening of less reactive oxazolones, a reaction that is difficult under conventional heating, can be achieved in good yields using microwave irradiation. organic-chemistry.org The synthesis of 5-substituted oxazoles via a [3+2] cycloaddition of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) is also significantly accelerated under microwave conditions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantage | Reference |

|---|---|---|---|---|

| Azalactone Synthesis | Several hours | Minutes | Drastic time reduction | tandfonline.com |

| Benzamide Synthesis (from oxazolone) | Prolonged/Difficult | 10-15 minutes | Enables difficult reactions, good yields | organic-chemistry.org |

| 5-Substituted Oxazole Synthesis | Not specified | Not specified | High efficiency, excellent yields (up to 93%) | mdpi.com |

One-Pot Synthetic Routes for Oxazole-Containing Benzamides

Several one-pot strategies have been developed for the synthesis of oxazole-containing structures. A notable example is a one-pot, three-component method for synthesizing 2-(1H-benzo[d]oxazole-2-yl)-N-arylbenzamides by reacting phthaldichloride with anilines and o-aminophenol in water, which serves as a green solvent, without needing an external catalyst. acs.org Another efficient method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent to facilitate the one-pot preparation of 2-oxazolines from carboxylic acids. e-bookshelf.de Additionally, one-pot Suzuki-Miyaura coupling reactions have been utilized to produce 2,4,5-trisubstituted oxazoles, demonstrating the power of combining multiple transformations in a single vessel. tandfonline.com

Electrochemical Approaches to Benzamide-Oxazole Ring Systems

Electrosynthesis is gaining significant attention as a green and sustainable technology in organic chemistry. By using electrons as a traceless reagent, these methods can often avoid the need for harsh chemical oxidants or reductants, proceeding under mild conditions with high selectivity.

Recent advancements have demonstrated the electrochemical synthesis of both the oxazole ring and the amide bond. Polysubstituted oxazoles can be constructed from readily available ketones and acetonitrile (B52724) at room temperature in an electrochemical cell. medicopublication.comnih.govmdpi.com This method proceeds via a Ritter-type reaction followed by an oxidative cyclization, offering high efficiency and broad substrate scope without an external chemical oxidant. medicopublication.comnih.gov Another innovative electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides to form the oxazole ring. researchgate.net

Simultaneously, electrochemical N-acylation provides a direct route to the amide bond. This technique can couple carboxylic acids with amines in water at room temperature, offering excellent chemoselectivity. doi.org Oxidative amide synthesis can also be achieved electrochemically by the selective oxidation of hemiaminal intermediates, which are formed from aldehydes and amines. These methods represent a frontier in the sustainable synthesis of complex molecules like this compound, minimizing waste and avoiding hazardous reagents.

Table 3: Overview of Electrochemical Synthetic Approaches

| Target Bond/Ring | Starting Materials | Key Features | Reference |

| Oxazole Ring | Ketones, Acetonitrile | Room temperature; No external oxidant; Ritter-type/oxidative cyclization | medicopublication.comnih.gov |

| Oxazole Ring | Carboxylic Acids, Isocyanides | Phosphine-mediated; Deoxygenative [3+2] cycloaddition | researchgate.net |

| Amide Bond | Carboxylic Acids, Amines | N-acylation; Proceeds in water at room temperature | doi.org |

| Amide Bond | Aldehydes, Amines | Oxidative coupling via hemiaminal intermediate; Gold electrocatalyst | |

| CF3-containing Oxazolines | N-allylamides, CF3SO2Na | Transition-metal-free; Radical cascade cyclization |

Synthesis of Diversified this compound Analogues

The therapeutic potential of this compound has spurred extensive research into the synthesis of its analogues. By systematically modifying the core structure, chemists aim to fine-tune the molecule's properties. This section explores advanced synthetic strategies for diversifying the this compound scaffold, focusing on modifications to the benzene ring and the 1,2-oxazole moiety, as well as the development of chiral analogues.

The substitution pattern on the benzene ring of the benzamide moiety plays a critical role in modulating the molecular properties of the analogues. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of these substituents can significantly influence reactivity and biological interactions.

Research has demonstrated that a variety of substituted benzamides can be synthesized and subsequently coupled with the oxazole component. For instance, a series of novel benzamides has been prepared with diverse substituents on the phenyl ring, including dinitro, chloro-nitro, and methoxy (B1213986) groups, to investigate their structure-activity relationships. nih.gov The introduction of electron-donating groups, such as a para-methoxy substituent, has been shown to yield promising activity in certain contexts. nih.gov Conversely, the presence of strong electron-withdrawing groups, like 4-chloro-2-nitro or 2,4-dinitro substituents, also results in potent derivatives. nih.gov

Synthetic routes often involve the initial preparation of a substituted benzoic acid, which is then activated, commonly as an acyl chloride, before reaction with an amino-oxazole. smolecule.com In one study, various arylamide substrates bearing either electron-withdrawing groups (e.g., F, CF₃, CN) or electron-donating groups (e.g., Me) were successfully reacted to form the corresponding oxazole derivatives, showcasing the tolerance of the synthetic methods to a wide range of functional groups on the benzene ring. mdpi.com The synthesis of N-benzoyl-tetrahydropyridine analogues has also shown that electron-donating substituents at the ortho and para positions of the benzene moiety can lead to significant biological activity. researchgate.net

The table below summarizes the impact of various substituents on the benzene ring of benzamide analogues.

Table 1: Impact of Benzene Ring Modifications on this compound Analogues

| Substituent(s) | Position(s) | Electronic Effect | Synthetic Approach | Notable Findings | Source(s) |

|---|---|---|---|---|---|

| 4-Methoxy | para | Electron-Donating | Standard amide coupling | Resulted in potent anticancer activity in a study of benzimidazole-benzamide hybrids. | nih.gov |

| 4-Methyl, 4-Ethyl | para | Electron-Donating | Synthesis from substituted benzoyl chlorides and subsequent coupling. | Resulted in analogues with significant anti-inflammatory activity. | researchgate.netnih.gov |

| 4-Fluoro | para | Electron-Withdrawing (Inductive) | Synthesis from substituted benzoyl chlorides. | Common modification in bioactive compounds. | nih.gov |

| 2,4-Dinitro | ortho, para | Electron-Withdrawing | Standard amide coupling. | Considerably improved antifungal activity in a series of benzamide derivatives. | nih.gov |

| 4-Chloro-2-nitro | ortho, para | Electron-Withdrawing | Standard amide coupling. | Resulted in improved antibacterial activity. | nih.gov |

Diversification of the 1,2-oxazole ring itself is a key strategy for generating novel analogues. This involves the introduction of various substituents, typically alkyl or aryl groups, at available positions on the heterocycle.

One of the most effective and widely used methods for constructing substituted oxazole rings is the van Leusen oxazole synthesis. nih.gov This reaction utilizes tosylmethylisocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. nih.govnih.gov This method was employed in the synthesis of oxazol-5-yl derivatives, starting from a substituted benzaldehyde (B42025) which was converted into a 5-substituted oxazole derivative upon reaction with TosMIC. nih.gov

Modifications often involve introducing small alkyl groups. For example, the synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide demonstrates the presence of a methyl group at the C5 position of the oxazole ring. Similarly, the synthesis of 5-methyl-oxazol-2-yl scaffolds has been reported through a ferric chloride mediated cyclization. nih.gov The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones via the Erlenmeyer–Plochl reaction, followed by ring-opening with an amine, is another route to produce benzamides with a substituted C4 position on the original oxazole scaffold. mdpi.com

Beyond simple alkyl substitutions, exploration into related five-membered heterocycles like 1,2,4-oxadiazoles serves as a strategy to create bio-isosteres, where an atom or group is replaced by another with similar physical or chemical properties. ipbcams.ac.cnmdpi.com

Table 2: Synthetic Approaches for Modifying the 1,2-Oxazole Moiety

| Modification | Position(s) | Synthetic Method | Key Reagents/Steps | Resulting Structure | Source(s) |

|---|---|---|---|---|---|

| Methyl Substitution | C5 | Amide coupling with pre-formed amino-oxazole. | 5-methyl-3-amino-isoxazole | 5-methyl-1,2-oxazol-3-yl | |

| Methyl Substitution | C5 | Ferric chloride mediated cyclization. | Acyl chlorides | 5-methyl-oxazol-2-yl | nih.gov |

| Aryl/Heteroaryl Substitution | C5 | Van Leusen Reaction | Tosylmethylisocyanide (TosMIC), K₂CO₃ | 5-substituted oxazole | nih.govnih.gov |

| Various Substituents | C4 | Erlenmeyer–Plochl Reaction & Ring Opening | Substituted aldehyde, hippuric acid, secondary amine | N-(1-(amino)-1-oxo-alkan-2-yl)benzamide | mdpi.com |

The introduction of chirality into drug candidates is a cornerstone of modern medicinal chemistry, as enantiomers often exhibit different pharmacological activities. The synthesis of enantioenriched this compound analogues has been achieved through several advanced asymmetric methodologies.

A highly efficient method for producing chiral 2,5-disubstituted oxazole derivatives involves a catalytic asymmetric hetero-ene reaction. rsc.orgrsc.org This process utilizes Ni(II)–N,N′-dioxide complexes as catalysts to react 5-methyleneoxazolines with dicarbonyl compounds, yielding products with excellent enantioselectivities (up to >99% enantiomeric excess, ee). rsc.org

Another powerful strategy is the enantioselective oxidative cyclization of N-allyl benzamides. chemrxiv.org Using a chiral triazole-substituted iodoarene catalyst, this method allows for the synthesis of highly enantioenriched oxazolines, which are direct precursors to chiral oxazoles. The reaction demonstrates the ability to construct quaternary stereocenters with high yields and enantioselectivities (up to 98% ee). chemrxiv.org

Furthermore, the synthesis of chiral oxazoline (B21484) derivatives can be accomplished via a one-pot method involving an asymmetric aldol (B89426) addition reaction. acs.org In this approach, an oxazolinyl ester undergoes an aldol reaction with paraformaldehyde, followed by esterification, to generate the chiral product. acs.org These methods provide robust pathways to access optically active oxazole-containing molecules, which are valuable for investigating stereospecific interactions with biological targets. rsc.orgchemrxiv.org

Table 3: Methodologies for the Synthesis of Chiral this compound Analogues

| Methodology | Substrate(s) | Catalyst/Reagent | Key Features | Enantiomeric Excess (ee) | Source(s) |

|---|---|---|---|---|---|

| Asymmetric Hetero-ene Reaction | 5-Methyleneoxazolines, α-ketoesters | Ni(II)–N,N′-dioxide complexes | Forms 2,5-disubstituted oxazoles under mild conditions. | Up to >99% | rsc.orgrsc.org |

| Enantioselective Oxidative Cyclization | N-allyl benzamides | Chiral triazole-substituted iodoarene | Forms enantioenriched oxazolines; can construct quaternary stereocenters. | Up to 98% | chemrxiv.org |

| Asymmetric Aldol Addition | Oxazolinyl esters, paraformaldehyde | Chiral Ligand/Metal Complex | One-pot procedure followed by esterification. | Not specified | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(prop-2-yn-1-yl)benzamide |

| 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide |

| N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |

| N-allyl benzamide |

| p-tosylmethyl isocyanide (TosMIC) |

| hippuric acid |

| 5-methyl-3-amino-isoxazole |

| N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide |

| N-[3-((1H-pyrrol-1-yl)methyl)-1,2,5,6-tetrahydropyridin-1-yl]-4-methylbenzamide |

| N-[3-((1H-pyrrol-1-yl)methyl)-1,2,5,6-tetrahydropyridin-1-yl]-4-ethylbenzamide |

| N-[3-((1H-pyrrol-1-yl)methyl)-1,2,5,6-tetrahydropyridin-1-yl]-4-fluorobenzamide |

| N-(4-(tert-Butyl)phenyl)-2-chloro-5-(5-(6-chloro-3-(ethylthio)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide |

| N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2-nitro-4-chlorophenyl)benzamide |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide |

Elucidation of Chemical Reactivity and Transformation Pathways of N 1,2 Oxazol 3 Yl Benzamide

Mechanism-Oriented Studies of Benzamide-Oxazole Systems

The benzamide (B126) and oxazole (B20620) rings in N-(1,2-oxazol-3-yl)benzamide create a unique electronic environment that influences its reactivity towards various reagents and conditions.

Nucleophilic Reactivity and Substitution Reactions

The this compound system possesses multiple sites susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon in the amide group makes it a primary target for nucleophiles. Additionally, the oxazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic substitution reactions. For instance, in related benzamide systems, the substitution of a leaving group on the benzene (B151609) ring by a nucleophile like a cyano group (from CuCN) is a documented reaction pathway. nih.gov

The oxazole ring itself can be opened by nucleophiles. Studies on related 5-oxazolone derivatives have shown that primary aryl amines can act as nucleophiles, attacking the carbonyl group and leading to ring opening to form new benzamide derivatives. researchgate.net This reactivity highlights the potential for the oxazole in this compound to undergo similar transformations.

Oxidative and Reductive Transformations

The this compound scaffold can undergo both oxidative and reductive transformations, depending on the reagents and reaction conditions. Oxidative processes can target various parts of the molecule. For example, enantioselective oxidative cyclization of N-allyl benzamides has been achieved using a chiral iodoarene catalyst, leading to the formation of oxazolines. chemrxiv.orgresearchgate.net While not directly involving this compound, this demonstrates the susceptibility of benzamide derivatives to oxidative cyclization.

Reductive transformations can also be employed to modify the structure. The amide bond, under specific conditions, can be reduced. More commonly, reducible functional groups that might be present on the benzoyl or oxazole rings, such as a nitro group, can be selectively reduced to an amino group using various reducing agents. smolecule.com

Hydrolysis Mechanisms of the Amide Bond

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, cleaving the molecule into a carboxylic acid (or its conjugate base) and an amine. smolecule.com The mechanism typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

In acidic hydrolysis, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule. Subsequent proton transfers and elimination of the amine portion yield the carboxylic acid.

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the amide anion (a poor leaving group) which is subsequently protonated by the solvent.

Mechanistic studies on the hydrolysis of 2-substituted-2-oxazolinium salts have shown that the attack occurs at the C2 position of the ring, leading to the formation of an N-substituted-(2-hydroxyethyl)amide through the rearrangement of an amino ester intermediate. researchgate.net While this is on a related oxazoline (B21484) system, it provides insight into the potential complexities of ring-opening reactions in the oxazole moiety of this compound under hydrolytic conditions.

Intramolecular Cyclization and Rearrangement Processes Involving this compound Scaffolds

The structure of this compound and its derivatives allows for a variety of intramolecular cyclization and rearrangement reactions, often leading to the formation of more complex heterocyclic systems.

One notable process is intramolecular oxidative cyclization. For instance, (Z)-2-benzamido-3-arylacrylates can undergo metal-free oxidative cyclization using iodine in DMSO to synthesize 2,4,5-trisubstituted oxazoles. researchgate.net This type of reaction, where the benzamide nitrogen participates in ring formation, highlights a potential transformation pathway for suitably substituted this compound derivatives.

Rearrangement reactions are also a key feature of amide chemistry. The Hofmann-type rearrangement, mediated by hypervalent iodine reagents, can transform primary amides into isocyanate intermediates, which can then be trapped intramolecularly to form new heterocyclic rings. researchgate.net Another classic example is the Beckmann rearrangement of oximes, which can be derived from ketones, to yield amides. masterorganicchemistry.com While not a direct reaction of this compound itself, these rearrangements are fundamental transformations of the amide functional group that could be applied to its derivatives.

In a specific example of intramolecular cyclization, N-(2-phenyl-1,3-oxazol-5-yl)benzamide has been synthesized through the intramolecular cyclization of an acyclic precursor in boiling trifluoroacetic acid. mdpi.com This demonstrates the propensity of benzamide-containing structures to form oxazole rings under acidic conditions.

Catalytic Chemistry Applied to this compound Structures

Catalysis, particularly by transition metals, offers powerful tools for the functionalization and transformation of this compound and related structures.

Transition Metal Catalyzed Reactions

Transition metal catalysts are widely used to mediate a variety of reactions involving amides and heterocyclic compounds. These catalysts can activate otherwise unreactive bonds and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prevalent. For example, palladium catalysts have been used for the regioselective C2 arylation of N-sulfonylpyrroles, followed by an intramolecular N1- to C3-sulfonyl migration. chim.it Copper-catalyzed reactions are also common, such as the oxidative cyclization of arylamides and β-diketones to form 2,4,5-trisubstituted oxazoles. researchgate.net

Cobalt catalysts have been employed in C-H/C-H cross-coupling reactions to synthesize 2-(2-arylphenyl)azoles, using a picolinamide (B142947) directing group. chim.it Nickel catalysis has been utilized for the carboacylation of unactivated alkenes through the activation of the C-N bond in imides. iastate.edu

Theoretical studies have also shed light on the mechanisms of transition metal-catalyzed reactions. For instance, the mechanism of a silver(I)-catalyzed cascade benzannulation of an N-propargylbenzamide derivative to form a naphthooxazole has been investigated, revealing the role of the metal in promoting oxonium-ion generation and subsequent cyclization steps. actascientific.comactascientific.com

The following table provides a summary of some transition metal-catalyzed reactions relevant to the chemistry of benzamide and oxazole systems.

| Catalyst System | Reaction Type | Substrate Type | Product Type | Ref. |

| Chiral Iodoarene | Enantioselective Oxidative Cyclization | N-allyl benzamides | Oxazolines | chemrxiv.org, researchgate.net |

| Palladium(II) Acetate | C2 Arylation / Sulfonyl Migration | N-sulfonylpyrroles | 2-Aryl-3-sulfonylpyrroles | chim.it |

| Copper Catalyst | Oxidative Cyclization | Arylamides and β-diketones | 2,4,5-Trisubstituted oxazoles | researchgate.net |

| Cobalt(II) Acetate | C-H/C-H Cross-Coupling | Biphenyl with picolinamide directing group and benzo[d]oxazole | 2-(2-Arylphenyl)azoles | chim.it |

| Nickel(0)/PtBu3 | Carboacylation | Imides and unactivated alkenes | γ-Amino ketones | iastate.edu |

| Silver(I) | Cascade Benzannulation | N-propargylbenzamide derivative | Naphthooxazole | actascientific.com, actascientific.com |

This diverse range of catalytic methods underscores the potential for developing novel and efficient transformations of the this compound scaffold for various applications.

Advanced Structural and Conformational Analysis of N 1,2 Oxazol 3 Yl Benzamide

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are fundamental in determining the molecular structure of N-(1,2-oxazol-3-yl)benzamide and its analogues. Nuclear magnetic resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, while vibrational spectroscopy (IR and Raman) identifies the key functional groups. Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra, supported by 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of proton and carbon signals.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the amide group is characteristically observed in the downfield region, typically around 165 ppm. acs.org Carbons of the aromatic and heteroaromatic rings resonate in the range of 110–160 ppm. beilstein-journals.org

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound Derivatives Note: These are generalized ranges and the exact values can vary based on the solvent and substituents.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | > 9.0 | Singlet |

| Benzamide (B126) Aromatic (C-H) | 7.0 - 8.5 | Multiplet |

| Oxazole (B20620) Aromatic (C-H) | 7.0 - 8.5 | Multiplet |

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in this compound Derivatives Note: These are generalized ranges and the exact values can vary based on the solvent and substituents.

| Carbon | Expected Chemical Shift (ppm) |

| Amide (C=O) | ~165 |

| Benzamide Aromatic (C) | 120 - 140 |

| Oxazole Aromatic (C) | 110 - 160 |

2D NMR experiments such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between protons on the benzoyl and oxazole rings. HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of a typical benzamide derivative shows a characteristic N-H stretching vibration in the region of 3150-3300 cm⁻¹. sapub.orgmdpi.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions and is typically observed in the range of 1630–1680 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, appears around 1550-1600 cm⁻¹. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1400–1600 cm⁻¹ region. sapub.org The C=N stretching of the oxazole ring is expected around 1550 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic and heterocyclic rings. While specific Raman data for this compound is scarce, studies on similar molecules could provide insights.

Table 3: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretch | 3150 - 3300 |

| Aromatic C-H | Stretch | > 3000 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Amide N-H bend, C-N stretch (Amide II) | Bend/Stretch | 1550 - 1600 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Oxazole C=N | Stretch | ~1550 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₈N₂O₂, with a calculated molecular weight of approximately 188.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188. The fragmentation of benzamides often involves the cleavage of the amide bond. researchgate.net A common fragmentation pathway is the loss of the oxazolylamino group to form the benzoyl cation (C₆H₅CO⁺) at m/z 105. This cation can further lose carbon monoxide to yield the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net Fragmentation of the oxazole ring itself would also contribute to the mass spectrum. For example, cleavage of the N-O bond is a common pathway for isoxazoles.

Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 189. Tandem mass spectrometry (MS/MS) experiments on this ion would provide detailed information about the connectivity of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (expected) |

| [M]⁺ | 188 |

| [M+H]⁺ | 189 |

| [C₆H₅CO]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound has not been reported, the structures of several of its derivatives have been determined. iucr.orgresearchgate.net

These studies reveal that the benzamide group is generally planar. The dihedral angle between the phenyl ring and the oxazole ring can vary depending on the substituents and the crystal packing forces. For example, in 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide, the isoxazole (B147169) ring is twisted by 74.3(1)° from the central benzene (B151609) ring. iucr.org

In the solid state, intermolecular hydrogen bonding is a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the amide C=O group and the nitrogen atom of the oxazole ring acting as hydrogen bond acceptors. These interactions often lead to the formation of one- or two-dimensional networks in the crystal lattice. researchgate.net

Table 5: Illustrative Crystallographic Data for a Derivative: 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol (B129727) monosolvate iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.133 (11) |

| b (Å) | 8.684 (8) |

| c (Å) | 20.983 (19) |

| β (°) | 102.043 (13) |

| V (ų) | 2162 (3) |

| Z | 4 |

Conformational Landscape and Molecular Dynamics Studies

The conformational flexibility of this compound, particularly the rotation around the amide bond and the bond connecting the benzoyl group to the oxazole ring, can be investigated using computational methods such as molecular dynamics (MD) simulations. researchgate.netunits.it Such studies can provide insights into the preferred conformations of the molecule in solution and how these conformations might be influenced by the solvent environment.

Computational and Theoretical Investigations of N 1,2 Oxazol 3 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For compounds like N-(1,2-oxazol-3-yl)benzamide, DFT is employed to predict a wide range of properties, from molecular geometry to reactivity. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netirjweb.comtandfonline.com

Optimization of Molecular Geometries and Vibrational Frequency Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. irjweb.com For benzamide (B126) and its derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on similar benzoxazole (B165842) derivatives have shown excellent agreement between crystal structures determined experimentally and geometries optimized using DFT at the B3LYP/6-31G(d,p) level. researchgate.net

Vibrational frequency analysis is subsequently performed on the optimized geometry. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the infrared and Raman spectra of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Representative Theoretical Geometric Parameters for a Benzamide Scaffold

This table illustrates typical bond lengths and angles for a benzamide core structure, as can be determined by DFT calculations. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° | |

| C-C-C (aromatic) | ~120° |

Analysis of Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity and that charge transfer can occur more easily within the molecule. irjweb.com

Table 2: Example FMO and NBO Analysis Data from DFT Calculations on Related Heterocyclic Compounds

This table presents the kind of data obtained from FMO and NBO analyses. The values are illustrative and based on studies of similar heterocyclic systems.

| Analysis Type | Parameter | Illustrative Value | Significance |

| FMO | EHOMO | -6.7 eV | Energy of the highest occupied molecular orbital (electron-donating capability) |

| ELUMO | -1.1 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capability) | |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates chemical reactivity and stability | |

| NBO | Donor NBO (i) | LP(1) N | Example: Lone pair on a Nitrogen atom |

| Acceptor NBO (j) | σ*(C-C) | Example: Anti-bonding orbital of a C-C bond | |

| Stabilization Energy E(2) | 2.5 kcal/mol | Energy of hyperconjugative interaction, indicating electron delocalization |

Thermodynamic Corrections and Gibbs Free Energy Calculations for Reaction Pathways

DFT calculations initially provide the total electronic energy (E) of a molecule at 0 Kelvin. To understand chemical reactions at real-world temperatures, thermodynamic corrections must be applied. rsc.org These corrections, derived from the calculated vibrational frequencies, include the zero-point vibrational energy (ZPVE), thermal energy, and entropy (S). rsc.org

By combining the calculated enthalpy (H) and entropy, the Gibbs free energy (G) of reactants, transition states, and products can be determined (ΔG = ΔH - TΔS). rsc.org This is crucial for predicting the spontaneity and feasibility of a reaction pathway. actascientific.com For instance, computational studies have successfully mapped the Gibbs free energy profile for complex reactions involving oxazole (B20620) synthesis, identifying the rate-determining steps and the most favorable mechanistic pathways. actascientific.comnih.govrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events. mdpi.cominnovareacademics.in

For molecules like this compound, MD simulations are particularly valuable for understanding how they interact with biological targets, such as enzymes or receptors. nih.govnih.gov Studies on benzamide inhibitors have used MD simulations to confirm the stability of the ligand-protein complex, analyze fluctuations in atomic positions (RMSF), and validate docking poses. innovareacademics.innih.gov These simulations provide critical insights into the binding modes and stability of potential drug candidates. rsc.orgnih.gov

Reaction Mechanism Prediction and Validation via Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. researchgate.netnih.gov By calculating the energies of intermediates and transition states, a complete potential energy surface for a reaction can be constructed. nih.gov

For the synthesis of oxazoles and related heterocycles, computational studies have been instrumental in validating proposed mechanisms. nih.govorganic-chemistry.org For example, DFT calculations have been used to investigate the gold(I)-catalyzed annulation of ynamides with isoxazoles, revealing that the reaction can proceed through different pathways, such as 6π-electrocyclization or aza-Nazarov cyclization, depending on the substrate. rsc.org Similarly, the mechanism for the formation of substituted oxazoles from amides and ketones has been explored computationally, confirming a pathway involving C-N bond formation followed by C-O ring closure. organic-chemistry.org These studies help rationalize experimental outcomes and guide the development of new synthetic methods. acs.org

Computational Screening Methodologies for Scaffold Exploration

The this compound structure represents a chemical scaffold that can be used as a starting point for discovering new molecules with desired biological activities. Computational screening, or virtual screening, allows for the rapid evaluation of large virtual libraries of compounds based on this scaffold. jst.go.jpnih.govmdpi.com

This process often involves generating a virtual combinatorial library by adding various substituents to the core scaffold. nih.govmdpi.com These virtual compounds are then filtered based on drug-like properties (e.g., Lipinski's rule-of-five) and docked into the active site of a biological target. nih.gov Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, can also be used to screen libraries. jst.go.jpnih.gov Such in silico screening campaigns have been successfully applied to benzamide scaffolds to identify potent inhibitors for various targets, including HBV capsid assembly modulators and Rho-associated kinase-1 (ROCK1). nih.govjst.go.jp This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. nih.govnih.gov

Applications and Utility of N 1,2 Oxazol 3 Yl Benzamide in Chemical Synthesis and Methodology

N-(1,2-oxazol-3-yl)benzamide as a Synthetic Building Block for Complex Molecules

The oxazole-benzamide scaffold is a valuable building block in organic synthesis, providing a robust platform for the construction of more elaborate molecular structures. cymitquimica.com Oxazolone (B7731731) intermediates, which can be readily converted to benzamide (B126) derivatives, are recognized as versatile starting materials for a variety of compounds, including amino acids and amides. nih.gov The reactivity of the core structure allows for the attachment of various substituents, leading to the synthesis of highly functionalized molecules.

Research has demonstrated the use of substituted this compound derivatives as key intermediates in multi-step synthetic sequences. For instance, compounds such as 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide are explicitly used as building blocks for creating more complex molecules. Similarly, other derivatives have been developed for their utility in organic synthesis to generate molecules with desired properties. smolecule.com The synthesis of these complex derivatives often begins with simpler, functionalized benzamides and oxazoles, highlighting the foundational role of the parent scaffold. ajrconline.orgresearchgate.net

Below is a table showcasing examples of complex molecules that utilize the oxazole-benzamide core structure, illustrating its role as a versatile synthetic building block.

| Compound Name | Structural Features | Synthetic Application | Reference |

| 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | Chloro and nitro substitutions on the benzamide ring; methyl group on the oxazole (B20620). | Used as a foundational unit for synthesizing more complex chemical entities. | |

| 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide | Fluoro and sulfonylpiperidine substitutions on the benzamide ring. | Serves as a chemical building block for larger molecules. | |

| 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide | Extended acetamido linker and a substituted phenyl group on the oxazole. | Employed in the development of more intricate molecules with specific target properties. | smolecule.com |

| N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline (B41778) derivatives | Dihydro-oxazole (isoxazoline) ring with multiple phenyl substitutions. | Synthesized through a multi-step pathway starting from aromatic ketones and aldehydes. | ajrconline.org |

Role of Oxazole-Benzamide Scaffolds in Ligand Design for Catalysis

The oxazole-benzamide scaffold is of growing interest in the field of catalysis, particularly in the design of chiral ligands for asymmetric synthesis. researchgate.net Oxazole-containing ligands are valued for their ability to coordinate with various metal centers through the electron-donating nitrogen atom of the oxazole ring. alfachemic.com This coordination is central to their function in catalysis. When chiral centers are incorporated into the ligand structure, they can effectively induce stereoselectivity in metal-catalyzed reactions, as the chiral environment is positioned close to the reactive metal center. alfachemic.com

While the direct use of this compound as a ligand is not extensively documented, closely related structures have proven effective. A notable example is the development of planar-chiral oxazole-pyridine (COXPY) N,N-ligands. dicp.ac.cn These ligands, which substitute the benzamide's phenyl ring with a pyridine (B92270) ring, have shown superior performance in enantioselective palladium-catalyzed reactions, demonstrating the promising potential of the oxazole-heterocycle scaffold in asymmetric catalysis. dicp.ac.cn

Furthermore, the benzamide moiety itself plays a crucial role in catalytic processes that form oxazoles. Studies on gold(I)-catalyzed cycloisomerization reactions of N-propargyl benzamides show that the benzamide group is essential for the catalytic cycle that leads to the formation of an oxazole ring. rsc.orgresearchgate.net This demonstrates the cooperative function of the benzamide and a precursor to the oxazole ring in a catalytic transformation.

The table below summarizes key findings in the use of oxazole-type scaffolds in catalysis.

| Ligand/Precursor Type | Metal Catalyst | Reaction Type | Key Finding | Reference |

| Planar-Chiral Oxazole-Pyridine (COXPY) | Palladium (Pd) | Asymmetric Acetoxylative Cyclization | Ligands provided excellent yields and high enantioselectivities, highlighting the potential of the oxazole-N-heterocycle scaffold. | dicp.ac.cn |

| N-propargyl benzamide | Gold (Au) | Cycloisomerization | The benzamide precursor is converted to an oxazole derivative, showing the importance of the ligand's coordination sphere for catalytic activity. | rsc.orgresearchgate.net |

| General Oxazole Ligands | Various Metals | General Organic Synthesis | The nitrogen atom's electron-donating properties enable complex formation, and proximity of chiral groups allows for efficient chiral induction. | alfachemic.com |

Development of Novel Reagents and Methodologies Utilizing the Compound Structure

The this compound structure has been instrumental in the advancement of novel synthetic methodologies. Chemists have leveraged this scaffold to develop more efficient and innovative chemical reactions. One area of development is the use of microwave irradiation to accelerate synthesis. For example, benzamide derivatives have been produced from oxazolone precursors through nucleophilic attack under microwave conditions, offering a rapid and high-yield alternative to conventional heating methods. nih.gov This approach has also been applied to the synthesis of complex sulfonamide derivatives containing the oxazole-benzamide core. researchgate.net

Another significant area of methodological innovation involves the use of gold catalysis to construct the oxazole ring system. The gold(I)-catalyzed 5-exo-dig ring-closing isomerization of N-(2-propyn-1-yl)benzamide to create a substituted oxazole is a powerful method for forming the heterocyclic ring. rsc.org This type of reaction has been studied to optimize conditions and understand the mechanistic pathway, contributing to the broader field of homogeneous gold catalysis. researchgate.net Research has also led to the development of multicomponent reactions, where a gold(III) complex catalyzes the formation of trisubstituted oxazoles from imines, alkynes, and acyl chlorides under microwave heating, showcasing a highly efficient route to functionalized oxazoles. researchgate.net

Potential in Materials Science Research for Specific Chemical Properties

While the primary applications of this compound and its derivatives have been in medicinal chemistry and synthetic methodology, there is emerging potential for their use in materials science. ontosight.ai The rigid, aromatic nature of the scaffold, combined with its potential for electronic modification through substitution, suggests that these compounds could be used to develop novel organic materials with specific functions. ontosight.ai

Although direct applications of this compound in materials are not yet well-documented, the properties of related heterocyclic scaffolds provide a strong indication of their potential. ontosight.ai For example, thiazole (B1198619) ligands, which are structurally similar to oxazoles, can be combined with transition metals like ruthenium and iridium to create phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. alfachemic.com The ability of the oxazole ring to participate in coordination with metal ions suggests that oxazole-benzamide derivatives could be explored for similar purposes. The development of unique chemical structures based on this scaffold may lead to new materials with tailored electronic, optical, or self-assembly properties for advanced applications. ontosight.ai

Future Research Directions and Emerging Trends in N 1,2 Oxazol 3 Yl Benzamide Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The development of new and efficient synthetic routes to N-(1,2-oxazol-3-yl)benzamide and its analogs is a cornerstone of future research. While classical methods for isoxazole (B147169) ring formation, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, are well-established, the focus is shifting towards more sustainable, atom-economical, and step-efficient strategies.

Future research will likely concentrate on:

Flow Chemistry: The application of continuous flow technologies offers significant advantages in terms of safety, scalability, and reaction control. Future studies will likely explore the translation of known batch syntheses of N-(1,2-oxazol-3-yl)benzamides into continuous flow processes, potentially enabling the on-demand synthesis of compound libraries.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. The development of photocatalytic methods for the construction of the this compound scaffold could provide access to novel chemical space and functional group tolerance.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Increased atom economy, reduced synthetic steps | Development of selective catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Translation of batch processes to continuous flow |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | New photocatalytic methods for scaffold construction |

Deepening Mechanistic Understanding of Complex Reactions and Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and transformation of N-(1,2-oxazol-3-yl)benzamides is crucial for optimizing existing methods and designing new ones. While the general pathways for many reactions are known, a more nuanced, detailed picture is often lacking.

Future research directions in this area include:

In-situ Spectroscopic Studies: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information on the formation and consumption of intermediates, shedding light on the intricate details of reaction pathways.

Kinetic Analysis: Detailed kinetic studies can help to elucidate the rate-determining steps of reactions and provide valuable insights into the influence of catalysts, solvents, and other reaction parameters. This knowledge is essential for rational reaction optimization.

Isotope Labeling Studies: The use of isotopically labeled starting materials can be a powerful tool for tracking the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

A deeper mechanistic understanding will not only allow for the improvement of existing synthetic protocols but also pave the way for the discovery of entirely new transformations and the rational design of novel catalysts.

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of N-(1,2-oxazol-3-yl)benzamides is poised to expand significantly. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. This can provide a detailed, atomistic-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone.

Rational Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for the synthesis of N-(1,2-oxazol-3-yl)benzamides. By understanding the key interactions between the catalyst and the reactants, it is possible to rationally design catalysts with improved activity and selectivity.

Prediction of Physicochemical Properties: Computational methods can be used to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This information is invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing.

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure |

Interdisciplinary Research Opportunities for Chemical Tool Development

The unique structural and electronic properties of N-(1,2-oxazol-3-yl)benzamides make them attractive candidates for development as chemical tools for probing biological systems. This represents a significant area for future interdisciplinary research, bridging the gap between chemistry, biology, and medicine.

Emerging opportunities in this space include:

Fluorescent Probes: The isoxazole ring can be incorporated into larger molecular frameworks to create fluorescent probes for the detection and imaging of specific biomolecules or cellular processes. Future research will focus on designing probes with improved photophysical properties, such as higher quantum yields and longer emission wavelengths.

Chemical Proteomics: this compound derivatives can be functionalized with reactive groups to create activity-based probes for identifying and characterizing the protein targets of bioactive compounds. This can provide valuable insights into the mechanism of action of drugs and help to identify new therapeutic targets.

Photoaffinity Labeling: The incorporation of photoreactive groups into the this compound scaffold can enable the development of photoaffinity labels for covalently modifying and identifying the binding partners of these compounds in complex biological systems.

The development of this compound-based chemical tools will require close collaboration between synthetic chemists, chemical biologists, and pharmacologists to design, synthesize, and validate these powerful research instruments.

Q & A

Q. Advanced Research Focus

- Molecular docking : Used to map interactions with EGFR kinase (e.g., hydrogen bonding with Met793 and hydrophobic contacts with Leu718) .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactive sites for functionalization .

- MD simulations : Assess binding stability over time, critical for anticancer agent design .

How can crystallographic data resolve contradictions in reported biological activities?

Advanced Research Focus

Discrepancies in activity (e.g., moderate vs. high anticancer effects) often arise from polymorphic variations or solvate formation. For example:

- X-ray diffraction of 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate confirmed hydrogen-bonding networks that stabilize its bioactive conformation .

- SHELXL refinement identifies conformational flexibility in the oxazole ring, explaining divergent binding affinities .

What experimental designs are recommended for screening biological activities of novel derivatives?

Q. Basic Research Focus

- In vitro assays : Use MTT for cytotoxicity (e.g., IC₅₀ values against HeLa cells) and agar diffusion for antimicrobial activity .

- Dose-response curves : Establish potency gradients (e.g., 10–100 µM ranges) to compare substituent effects .

- Control groups : Include structurally similar compounds (e.g., acetamide analogs) to isolate oxazole-specific effects .

How can microwave synthesis improve the yield of this compound derivatives?

Basic Research Focus

Microwave irradiation accelerates reaction kinetics via uniform heating:

- Case study : Synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide achieved 89% yield under microwave vs. 84% via reflux .

- Parameters: 150–200 W power, 100–120°C, and 15–30 minutes residence time optimize energy efficiency .

What strategies address low solubility of this compound derivatives in biological assays?

Q. Advanced Research Focus

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo .

- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability and targeted delivery .

How do oxazole ring modifications impact electronic properties and reactivity?

Q. Advanced Research Focus

- Electron-donating groups (e.g., -OCH₃) increase oxazole’s HOMO energy, enhancing nucleophilicity for Suzuki-Miyaura coupling .

- Halogenation (e.g., bromine) lowers LUMO energy, facilitating electrophilic aromatic substitution .

- DFT calculations correlate Hammett constants (σ) of substituents with reaction rates .

What are the best practices for validating synthetic purity in novel derivatives?

Q. Basic Research Focus

- Chromatography : TLC (e.g., Rf 0.79 in ethyl acetate:petroleum ether 9:1) and HPLC (≥95% purity) .

- Elemental analysis : Match calculated vs. observed C, H, N, S content (e.g., C19H19N3O7S·CH4O) .

- Thermal analysis : DSC confirms melting points (e.g., 278–280°C for compound 1b ) and detects polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.